Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid
Description
Properties
IUPAC Name |
2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9HF17O4/c10-2(1(27)28,5(14,15)16)29-9(25,26)4(13,7(20,21)22)30-8(23,24)3(11,12)6(17,18)19/h(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVQVBDAMYDDEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F5(CF2OCF(CF3))2COOH, C9HF17O4 | |
| Record name | Propanoic acid, 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00892442 | |
| Record name | Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00892442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13252-14-7 | |
| Record name | 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13252-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | EINECS 236-237-3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013252147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00892442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.929 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of Methyl Ester Intermediate
The most widely documented approach involves a two-step process: esterification of perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid fluoride with methanol, followed by hydrolysis to the free acid. In a representative procedure, 185 g of this compound fluoride (0.37 mol) is reacted with a mixture of triethylamine (0.40 mol) and methanol (1.48 mol) at 0–20°C for 6 hours. The fluorocarbon layer is washed with sodium bicarbonate and dried over anhydrous sodium sulfate, yielding 178.43 g of methyl perfluoro-2,5-dimethyl-3,6-dioxanonanoate (94% yield) with a boiling point of 145°C at 760 mmHg.
Hydrolysis to Free Acid
The methyl ester is subsequently hydrolyzed to the free acid using aqueous ammonia or strong bases. For instance, heating the ester with excess aqueous ammonia generates the ammonium salt, which is acidified with sulfuric acid to precipitate the target compound. This method avoids harsh conditions, preserving the integrity of the perfluoroalkyl ether chain.
Optimization Considerations
-
Temperature Control : Maintaining temperatures below 20°C during esterification minimizes side reactions such as decarboxylation.
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Solvent Selection : Anhydrous methanol ensures high esterification efficiency by reducing water-mediated hydrolysis of the acid fluoride.
Electrochemical Bromination and Subsequent Conversion
Anodic Bromination of Perfluorocarboxylic Acids
Electrochemical synthesis offers an alternative route via bromination of this compound. In a sodium bromide-acetonitrile-water electrolyte, platinum anode electrolysis at 0.2 A/cm² yields perfluoro-2-bromo-2,5-dimethyl-3,6-dioxanonane with 99% substance yield and 36% current efficiency. The mechanism involves discharge of perfluorocarboxylate anions on bromine radical-adsorbed anode surfaces, followed by electrochemical desorption.
Challenges
-
Low Current Efficiency : Energy-intensive processes due to competing Kolbe dimerization (up to 1% by mass).
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Product Isolation : Requires fractional distillation to separate brominated products from aqueous phases.
Oxidation of Fluorinated Alcohols
Permanganate-Mediated Oxidation
Fluorinated alcohols such as CF₃O(CF₂)₃OCHFCF₂CH₂OH are oxidized to the acid using potassium permanganate in acidic media. A typical procedure involves adding 169 g of the alcohol to a stirred mixture of KMnO₄ (136 g), NaOH (38 g), and water (674 g) at <50°C. Post-reaction, the mixture is acidified with sulfuric acid, and the product is isolated via flash distillation with methanol.
Reaction Conditions and Byproducts
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Temperature Sensitivity : Exothermic reactions necessitate cooling to prevent thermal degradation.
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Byproduct Formation : Manganese dioxide (MnO₂) is filtered post-reaction, requiring additional purification steps.
Hydrolysis of Fluorinated Vinyl Ethers
Base-Catalyzed Hydrolysis
Perfluoropropyl vinyl ether (PPVE) undergoes hydrolysis in a t-butanol-water-KOH system catalyzed by methyl trioctyl ammonium chloride. After 16 hours at reflux, the intermediate is acidified with H₂SO₄, yielding the free acid. This method leverages phase-transfer catalysis to enhance reaction rates in heterogeneous systems.
Distillation and Purification
Distillation at ambient pressure separates the acid from unreacted starting materials, with yields exceeding 78% based on vinyl ether consumption.
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Esterification-Hydrolysis | 94 | High yield, mild conditions | Requires anhydrous reagents |
| Electrochemical | 36 (current) | Scalable, avoids toxic reagents | Low current efficiency, complex setup |
| Oxidation | N/A | Direct alcohol conversion | MnO₂ byproduct, exothermic risks |
| Vinyl Ether Hydrolysis | 78 | Utilizes phase-transfer catalysis | Long reaction times |
Chemical Reactions Analysis
Types of Reactions
Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of perfluorinated carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are often carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include perfluorinated carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Environmental Analysis
HFPO-TA is utilized in environmental monitoring due to its persistence and bioaccumulation in ecosystems. Its detection in water sources has raised concerns about its potential impact on human health and wildlife. Analytical methods such as liquid chromatography coupled with mass spectrometry (LC-MS) are employed to quantify HFPO-TA levels in environmental samples .
Toxicological Studies
Research has demonstrated that HFPO-TA exhibits toxic effects in animal models. A study involving Sprague Dawley rats indicated that exposure to HFPO-TA resulted in significant changes in thyroid hormone levels and body weight alterations at various dosage levels . The findings suggest that HFPO-TA may disrupt endocrine functions.
Pharmaceutical Development
HFPO-TA is being explored for its potential use as a pharmaceutical intermediate or additive. Its unique fluorinated structure may enhance the solubility and stability of drug formulations . Research into its compatibility with various drug compounds is ongoing.
Industrial Applications
HFPO-TA is considered for use in the manufacturing of fluorinated polymers and surfactants. Its properties can improve the performance characteristics of coatings and materials used in harsh chemical environments .
Case Studies
Mechanism of Action
The mechanism of action of Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid involves its interaction with molecular targets through its fluorinated groups. These interactions can affect various pathways, including enzymatic reactions and molecular binding processes. The compound’s high electronegativity and stability contribute to its unique reactivity and effects .
Comparison with Similar Compounds
Physicochemical Properties
Table 1 compares key physicochemical properties of HFPO-TA with legacy PFAS (PFOA, PFNA) and other PFECAs (HFPO-DA/GenX, PFO3DA).
| Property | HFPO-TA | PFOA | PFNA | HFPO-DA (GenX) | PFO3DA |
|---|---|---|---|---|---|
| Molecular Formula | C₉HF₁₇O₄ | C₈HF₁₅O₂ | C₉HF₁₇O₂ | C₆HF₁₁O₃ | C₈HF₁₅O₅ |
| Molecular Weight | 496.07 g/mol | 414.07 g/mol | 464.08 g/mol | 330.05 g/mol | 420.08 g/mol |
| Boiling Point | 263.2°C (760 mmHg) | 189–192°C | 218°C | 197°C | 150°C |
| Density | 1.788 g/cm³ | 1.9 g/cm³ | 1.8 g/cm³ | 1.6 g/cm³ | 1.8 g/cm³ |
| Water Solubility | 100 g/L (estimated) | 9.5 g/L | 0.24 g/L | 370 g/L | 100 g/L |
| Log Kow (estimated) | 3.5–4.2 | 5.0–6.3 | 6.2–7.5 | 2.1–3.0 | 3.8–4.5 |
Key Observations :
- HFPO-TA has a higher molecular weight and boiling point than HFPO-DA (GenX), suggesting greater thermal stability .
- Its water solubility (~100 g/L) is significantly higher than PFNA (0.24 g/L) but lower than HFPO-DA (370 g/L), indicating variable environmental mobility .
Binding Affinity with Human Serum Albumin (HSA)
HFPO-TA exhibits moderate binding affinity to HSA compared to legacy PFAS, as shown by fluorescence quenching experiments and molecular dynamics simulations:
| Compound | Binding Constant (298 K, L·mol⁻¹) | Thermodynamic Drivers |
|---|---|---|
| PFNA | 7.81×10⁶ | Hydrogen bonds, van der Waals |
| HFPO-TA | 3.70×10⁶ | Hydrophobic interactions |
| PFOA | 2.27×10⁵ | Hydrophobic interactions |
| PFO3DA | 1.59×10⁵ | Hydrogen bonds, van der Waals |
Insights :
- HFPO-TA’s binding constant is 10× higher than PFOA , likely due to its branched ether structure enhancing hydrophobic interactions .
- Unlike PFNA and PFO3DA, HFPO-TA’s interaction with HSA is endothermic , indicating entropy-driven binding .
Toxicity and Bioaccumulation
Toxicity Profile:
- Liver Effects : HFPO-TA induces lipid accumulation and hepatocyte enlargement in rodents, similar to PFOS and PFOA .
- Cytotoxicity : HFPO-TA’s structural similarity to GenX implies possible oxidative stress and mitochondrial dysfunction .
Bioaccumulation Potential:
- Half-Life Predictions : Machine learning models estimate HFPO-TA’s half-life in humans to exceed 60 days, categorizing it as bioaccumulative .
- Environmental Persistence : HFPO-TA resists hydrolysis and photodegradation, with adsorption on activated carbon being a primary removal method .
Regulatory and Environmental Impact
- Environmental Presence : Detected in fluoropolymer raw materials and contaminated sites in China, with concentrations comparable to legacy PFAS .
Biological Activity
Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid (PFDA) is a member of the per- and polyfluoroalkyl substances (PFAS) family, which are known for their persistence in the environment and potential health risks. This article provides a comprehensive overview of the biological activity of PFDA, including its mechanisms of action, toxicological effects, and relevant research findings.
Chemical Structure and Properties
PFDA is characterized by its unique combination of fluorinated groups, which confer stability and reactivity. Its structure allows it to act as a polymerization aid in the production of fluoropolymers. The compound's ability to emulsify and solubilize various materials makes it valuable in industrial applications.
PFDA interacts with biological systems primarily through the following mechanisms:
- PPARα Activation : PFDA has been shown to activate peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor involved in lipid metabolism and energy homeostasis. Chronic activation of PPARα can lead to adverse effects, including liver tumors in animal models .
- Endocrine Disruption : Evidence suggests that PFDA may disrupt endocrine functions by interfering with hormone signaling pathways. This disruption can affect metabolic processes, reproductive health, and developmental outcomes .
Toxicological Effects
Research indicates that exposure to PFDA can result in various toxicological effects:
- Hepatic Toxicity : Studies have demonstrated that PFDA exposure leads to alterations in liver function and structure. For instance, chronic exposure has been linked to increased liver weights and histopathological changes in rodent models .
- Metabolic Disruption : PFDA has been associated with metabolic disorders, including dyslipidemia and insulin resistance. These effects are thought to be mediated through PPARα activation and subsequent alterations in lipid metabolism .
- Reproductive and Developmental Effects : Epidemiological studies have suggested potential reproductive and developmental toxicity associated with PFDA exposure. These studies highlight concerns regarding its impact on fetal development and reproductive health .
Case Studies and Research Findings
Several key studies have contributed to our understanding of PFDA's biological activity:
- A systematic review identified over 150 studies examining the effects of various PFAS, including PFDA. The review highlighted significant gaps in data regarding the long-term health effects of these compounds .
- A dose-response study on HFPO-TeA (a related PFAS) indicated that increasing doses led to significant changes in liver function markers, suggesting that similar patterns may be observed with PFDA .
- Machine learning models have predicted the half-lives of PFAS compounds, including PFDA, indicating potential bioaccumulation risks based on their structural properties .
Table 1: Summary of Toxicological Effects of PFDA
Table 2: Summary of Research Findings on PFDA
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity of HFPO-TA in synthetic or environmental samples?
- Methodological Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to confirm the fluorinated backbone and ether-oxygen linkages .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify characteristic C-F (1100–1250 cm) and carboxylic acid (-COOH) stretches .
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Compare retention times and mass-to-charge ratios (m/z ≈ 496 for [M-H]) with certified reference standards .
Q. What safety protocols are critical when handling HFPO-TA in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and tight-sealing goggles to prevent skin/eye contact (GHS Hazard Class H314: corrosive) .
- Ventilation : Use fume hoods to minimize inhalation of aerosols (GHS Hazard Class H334: respiratory sensitization) .
- Spill Management : Neutralize spills with alkaline agents (e.g., sodium bicarbonate) and dispose via hazardous waste channels (UN3265, Packing Group II) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physicochemical properties of HFPO-TA (e.g., boiling point)?
- Methodological Answer :
- Experimental Validation : Perform differential scanning calorimetry (DSC) for phase transitions and thermogravimetric analysis (TGA) to determine decomposition temperatures under controlled atmospheres .
- Computational Modeling : Use quantum mechanical calculations (e.g., DFT) to predict vapor pressure and solubility, cross-referenced with empirical data from OECD 105/121 guidelines .
Q. What strategies optimize HFPO-TA's efficacy as a fluorosurfactant in fluoropolymer synthesis?
- Methodological Answer :
- Critical Micelle Concentration (CMC) Determination : Measure surface tension vs. concentration plots to identify optimal surfactant loading for emulsion stability .
- Polymerization Parameters : Adjust reaction temperature (typically 70–90°C) and initiator ratios (e.g., ammonium persulfate) to balance monomer conversion and molecular weight distribution .
Q. How can metabolic byproducts of HFPO-TA, such as HFPO-TA from HFPO-TeA degradation, be tracked in biological systems?
- Methodological Answer :
- In Vitro/In Vivo Studies : Administer isotopically labeled -HFPO-TeA to rodents; analyze plasma/liver extracts via high-resolution mass spectrometry (HRMS) to detect HFPO-TA formation .
- Enzyme Inhibition Assays : Test hepatic cytochrome P450 isoforms (e.g., CYP2E1) for oxidative cleavage activity using microsomal fractions .
Q. What methodologies assess the environmental persistence and ecotoxicity of HFPO-TA?
- Methodological Answer :
- OECD 301/309 Tests : Conduct aerobic biodegradation assays in soil/water systems; monitor parent compound depletion via LC-MS/MS over 28–60 days .
- Aquatic Toxicity Screening : Expose Daphnia magna or zebrafish embryos to graded concentrations (0.1–100 ppm) to determine LC and teratogenic effects .
Data Contradiction Analysis
Q. Conflicting reports describe HFPO-TA as both a liquid and solid. How can researchers reconcile this?
- Methodological Answer :
- Purity Assessment : Characterize commercial batches via HPLC; impurities (≤1% per ) may lower melting points, causing liquid states at room temperature .
- Temperature-Dependent Phase Studies : Use variable-temperature X-ray diffraction (VT-XRD) to observe crystallinity transitions between 0–30°C .
Tables of Key Data
| Property | Reported Value | Source |
|---|---|---|
| Molecular Weight | 496.07 g/mol | |
| Density (25°C) | 1.712–1.736 g/mL | |
| Boiling Point | 102°C @ 28 mmHg | |
| Purity (Commercial Batches) | 95–97% | |
| GHS Hazard Class | H314 (Skin/Eye Corrosion) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
